molecular formula C11H15NS2Si B7777812 Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- CAS No. 106296-62-2

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-

Cat. No.: B7777812
CAS No.: 106296-62-2
M. Wt: 253.5 g/mol
InChI Key: XKWMBONTLWEIEW-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trimethylsilyl group attached to a methylthio substituent at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- typically involves the reaction of 2-mercaptobenzothiazole with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is unique due to the presence of both the trimethylsilyl and methylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1,3-benzothiazol-2-ylsulfanylmethyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWMBONTLWEIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395915
Record name Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106296-62-2
Record name Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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